6-Hydroxy-5-methoxy-1-indanone
CAS No.: 90843-62-2
VCID: VC0192822
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
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Description | 6-Hydroxy-5-methoxy-1-indanone is an organic compound with the molecular formula . It is a derivative of indanone, characterized by hydroxy and methoxy functional groups attached to the indanone core. This compound is of interest in medicinal chemistry and organic synthesis because of its potential biological activities, including antimicrobial and anticancer properties. This compound serves as a crucial building block in synthesizing various pharmaceutical agents. The synthesis of 6-Hydroxy-5-methoxy-1-indanone involves functionalizing the indanone core, requiring careful control of reaction conditions like temperature and pH to optimize yield and purity. Common reagents include Lewis acids like aluminum chloride and bases for alkylation reactions, influencing both the yield and the complexity of purification processes. 6-Hydroxy-5-methoxy-1-indanone is involved in chemical reactions, utilizing reagents such as potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The mechanism of action for 6-Hydroxy-5-methoxy-1-indanone primarily revolves around its derivatives, particularly those that inhibit checkpoint kinase 1 (CHK1), a crucial protein in DNA damage response pathways. By inhibiting CHK1, these derivatives can disrupt cancer cell growth by preventing proper DNA repair mechanisms, thereby promoting apoptosis in cancerous cells. The inhibition of CHK1 leads to interference with cell cycle regulation and DNA repair, highlighting its potential as an anticancer agent. 5-Methoxy-1-indanone is another similar chemical compound . |
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CAS No. | 90843-62-2 |
Product Name | 6-Hydroxy-5-methoxy-1-indanone |
Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3 |
Standard InChIKey | FEUMSMHGLKFCLZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CCC2=O)O |
Canonical SMILES | COC1=C(C=C2C(=C1)CCC2=O)O |
Appearance | Light Brown Solid |
Synonyms | 6-hydroxy-5-methoxy-2,3-dihydro-1h-inden-1-one; 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
PubChem Compound | 233148 |
Last Modified | Aug 15 2023 |
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